(2'-Amino-1,1'-biphenyl-2-yl)methanesulfonatopalladium(II) dimer

Descripción general

Descripción

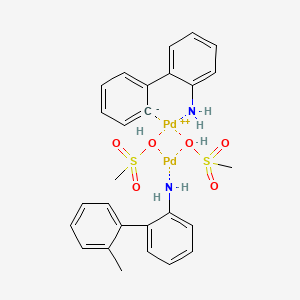

The compound “(2’-Amino-1,1’-biphenyl-2-yl)methanesulfonatopalladium(II) dimer” is a chemical compound with the CAS number 1435520-65-2 . It is a dimeric compound that contains a central palladium ion surrounded by two (2’-Amino-1,1’-biphenyl-2-yl)methanesulfonate ligands .

Synthesis Analysis

This compound can be used as a palladium catalyst, primarily serving as a catalytic agent in organic synthesis .Molecular Structure Analysis

The molecular structure of this compound includes a central palladium ion, with two (2’-Amino-1,1’-biphenyl-2-yl)methanesulfonate ligands coordinating with it, forming a dimeric structure . These ligands coordinate with the palladium ion through the amino and methanesulfonate groups .Chemical Reactions Analysis

As a catalyst, this compound can participate in various organic synthesis reactions. It can be involved in the formation of C-C bonds, addition reactions of alkenes, and nucleophilic substitution reactions . It can also serve as a reducing agent in some reduction reactions .Physical and Chemical Properties Analysis

The compound appears as a yellow solid and is relatively stable at room temperature . It has good solubility and can dissolve in water, organic solvents, and some common acids and bases . The molecular formula of the compound is C27H31N2O6Pd2S2+ and its molecular weight is 756.51484 .Aplicaciones Científicas De Investigación

Selective Mesylation

- Mesylation as a Selective Tool: The use of mesylating reagents, such as 1H-Benzotriazol-1-yl methanesulfonate, has shown efficacy in selective mesylation, differentiating amino groups within a molecule, potentially relevant to compounds similar to the biphenyl methanesulfonatopalladium(II) dimer. This selective approach is crucial in organic synthesis, particularly when dealing with multifunctional compounds (Kim et al., 1999).

Self-Assembly and Encapsulation

- Dimerization and Encapsulation Capabilities: Certain compounds, like Phenyl-bis-(4,5-dihydroxy-2,7-disulfonato-3-naphthyl)methane, have demonstrated the ability to self-assemble into dimers and encapsulate other molecules. This points to potential applications in molecular recognition and encapsulation for similar structures, including biphenyl methanesulfonatopalladium(II) dimers (Yue & Poh, 2019).

Biochemical Labeling

- Application in Biochemical Labeling: The synthesis of dimeric cluster molecules with a single reactive amino group, as seen in the study of undecagold cluster molecules, suggests possible applications in labeling biological macromolecules. This could be a relevant area for the biphenyl methanesulfonatopalladium(II) dimer, especially in electron microscopic analysis (Yang & Frey, 1984).

Mecanismo De Acción

Target of Action

It is known that palladium complexes often target various organic compounds in catalytic reactions .

Mode of Action

The (2’-Amino-1,1’-biphenyl-2-yl)methanesulfonatopalladium(II) dimer acts as a catalyst in organic synthesis reactions . It forms a dimeric structure with a central palladium ion, surrounded by two (2’-Amino-1,1’-biphenyl-2-yl)methanesulfonate ligands . These ligands coordinate with the palladium ion through the amino and methanesulfonyl groups .

Biochemical Pathways

It is known to participate in c-c bond formation, addition reactions of alkenes, and nucleophilic substitution reactions . In some reduction reactions, it can also act as a hydrogenation agent .

Result of Action

The (2’-Amino-1,1’-biphenyl-2-yl)methanesulfonatopalladium(II) dimer, as a catalyst, facilitates various organic reactions without being consumed in the process . The exact molecular and cellular effects depend on the specific reactions it catalyzes .

Action Environment

The compound is relatively stable at room temperature and has good solubility in water, organic solvents, and some common acids and bases . Its efficacy as a catalyst can be influenced by various environmental factors such as temperature, pH, and the presence of other substances .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methanesulfonic acid;2-(2-methylphenyl)aniline;palladium;palladium(2+);2-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N.C12H10N.2CH4O3S.2Pd/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;2*1-5(2,3)4;;/h2-9H,14H2,1H3;1-6,8-9H,13H2;2*1H3,(H,2,3,4);;/q;-1;;;;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJEZSEJIPGPPBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=CC=C2N.CS(=O)(=O)O.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd].[Pd+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N2O6Pd2S2+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

756.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

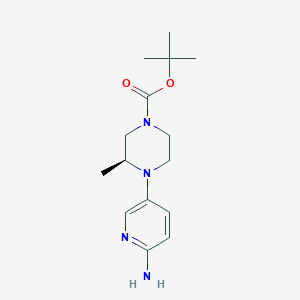

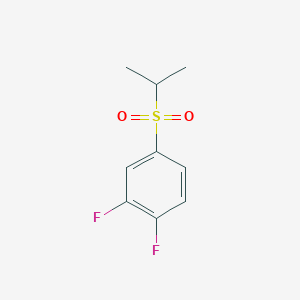

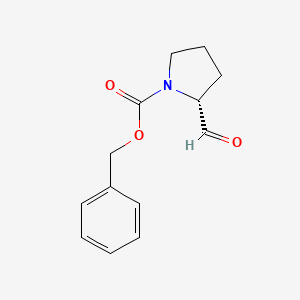

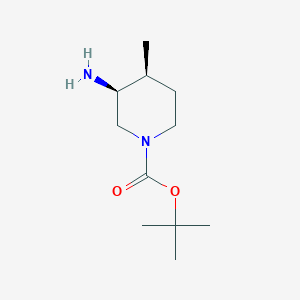

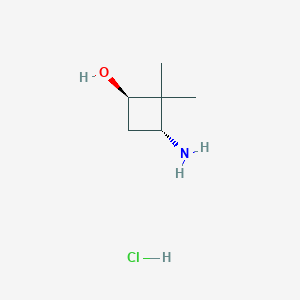

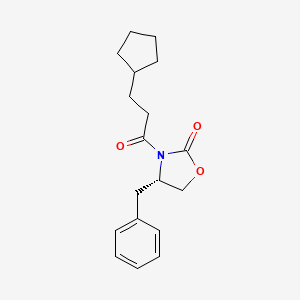

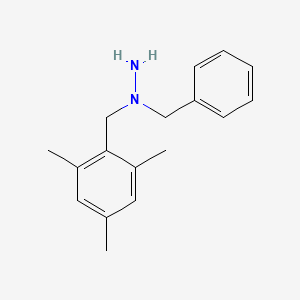

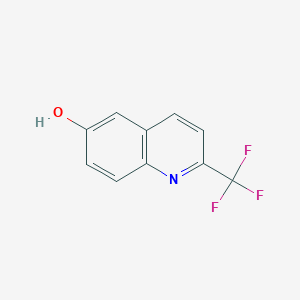

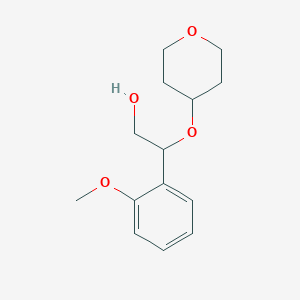

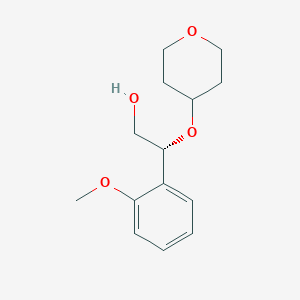

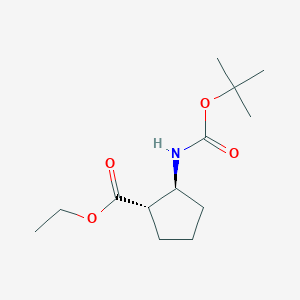

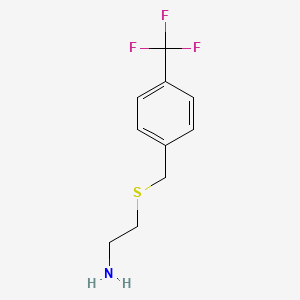

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.